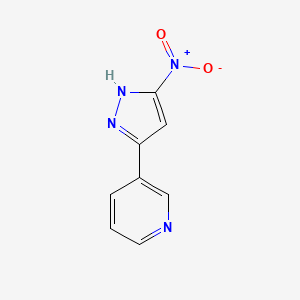

Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-

Description

Significance of Pyrazole-Pyridine Architectures in Contemporary Chemical Research

Pyrazole-pyridine architectures, which link pyrazole (B372694) and pyridine (B92270) rings, are highly valued scaffolds in modern chemistry. These hybrid molecules are central to the design of new bioactive compounds and advanced materials. nih.govnih.gov The fusion or direct linkage of these two heterocyclic systems creates molecules with unique three-dimensional shapes and electronic properties, making them effective as ligands in coordination chemistry and as key components in medicinal chemistry. researchgate.netmdpi.com For instance, pyrazolo[3,4-b]pyridine derivatives, which represent a fused version of this architecture, are being explored for various therapeutic applications. nih.govmdpi.com The adaptability of these structures allows for the development of compounds with tailored biological activities and physicochemical properties. mdpi.com The molecular hybridization of pyrazole and pyridine moieties is an emerging strategy to create new molecules with potentially enhanced or synergistic properties. nih.gov

Overview of Functionalized Pyrazoles and Pyridines in Organic Synthesis and Ligand Design

Functionalized pyrazoles and pyridines are fundamental building blocks in organic synthesis and serve as versatile components in the design of complex molecules and ligands.

Functionalized Pyrazoles: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as both a weak acid and a weak base. mdpi.com This chemical nature makes it a privileged scaffold in drug discovery and materials science. nih.gov The functionalization of the pyrazole nucleus is a key strategy for modulating its biological and physical properties. nih.gov The introduction of a nitro group (NO₂), creating nitropyrazoles, is particularly significant. The nitro group is a strong electron-withdrawing group that can substantially alter the electronic properties of the pyrazole ring. unar.ac.id Nitropyrazoles are important intermediates in the synthesis of energetic materials and other specialized chemicals. nih.govenergetic-materials.org.cnguidechem.com The synthesis of nitropyrazoles can be achieved through various nitration methods, often involving the nitration of a pyrazole precursor followed by thermal rearrangement. guidechem.comacs.org

Functionalized Pyridines: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Its unique properties, including nucleophilicity and its ability to coordinate with metals, make it a cornerstone in ligand design. researchgate.net By modifying the pyridine ring with various functional groups, chemists can fine-tune the thermodynamic stability and electrochemical properties of the resulting metal complexes. mdpi.com This tunability is crucial for applications ranging from catalysis to the development of fluorescent sensors for metal ion detection.

Scope and Research Focus on 3-(5-nitro-1H-pyrazol-3-yl)pyridine and Analogues

The research interest in 3-(5-nitro-1H-pyrazol-3-yl)pyridine stems from the combined properties of its constituent functionalized heterocycles. The molecule contains a 5-nitropyrazole unit, a motif known to be highly reactive and useful in synthesizing various other compounds, linked to a pyridine ring, a key component in ligand chemistry. researchgate.netnih.gov

While specific research focusing exclusively on 3-(5-nitro-1H-pyrazol-3-yl)pyridine is not extensively documented in publicly available literature, the study of its analogues provides significant insight into its potential applications. Research on pyrazole-pyridine hybrids is active, with many studies designing and synthesizing new derivatives for evaluation as potential therapeutic agents. nih.govnih.govacs.org For example, pyrazole-quinoline-pyridine hybrids have been synthesized and tested for their antimicrobial and anticancer activities. nih.govresearchgate.net Similarly, various pyrazolo[3,4-b]pyridine derivatives have been investigated for their biological properties. mdpi.comnih.gov

The synthesis of such hybrid molecules often involves multi-step reactions, including cyclocondensation and multicomponent reactions, to construct the desired heterocyclic framework. nih.govmdpi.comnih.gov The synthesis of the specific target compound would likely involve the preparation of a functionalized nitropyrazole precursor followed by the construction of the pyridine ring or the coupling of pre-formed pyrazole and pyridine units. The study of related nitropyrazoles and pyrazole-pyridine systems continues to be a vibrant area of chemical research, driven by the quest for new molecules with unique properties. nih.govenergetic-materials.org.cn

Detailed Research Findings

While direct experimental data for 3-(5-nitro-1H-pyrazol-3-yl)pyridine is limited, predictive data and findings from closely related analogues offer valuable insights.

Predicted Physicochemical Properties of 3-(5-nitro-1H-pyrazol-3-yl)pyridine

The following table presents computational predictions for the key properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | uni.lu |

| Monoisotopic Mass | 190.04907 Da | uni.lu |

| XlogP (predicted) | 1.0 | uni.lu |

| InChIKey | ZGGOWUCSFKOJBZ-UHFFFAOYSA-N | uni.lu |

Table 1: Predicted Physicochemical Properties

Research Findings on Related Pyrazole-Pyridine Analogues

The bioactivity of related pyrazole-hybrid structures has been a subject of intense investigation. The table below summarizes the inhibitory concentrations (IC₅₀) of some representative pyrazole-based hybrid molecules against various biological targets, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Specific Analogue | Target | IC₅₀ Value (µM) | Source |

| Pyrazole-Quinoline-Pyridine Hybrid | Compound 7k | EGFR | 0.51 ± 0.05 | nih.govresearchgate.net |

| Pyrazole-Quinoline-Pyridine Hybrid | Compound 7b | FabH | 3.1 | nih.gov |

| Pyrazolo[3,4-b]pyridine Glycohybrid | Compound 8e | MCF-7 cell line | 1.42 | nih.gov |

| Pyrazolo[3,4-b]pyridine Glycohybrid | Compound 8e | MDA-MB231 cell line | 19.58 | nih.gov |

| Pyrazolo[3,4-b]pyridine Derivative | Compound 43a | HeLa cells | 2.59 | mdpi.com |

| Pyrazolo[3,4-b]pyridine Derivative | Compound 45h | HCT-116 cells | 1.98 | mdpi.com |

Table 2: Biological Activity of Related Pyrazole-Pyridine Analogues

Structure

3D Structure

Properties

IUPAC Name |

3-(5-nitro-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-4-7(10-11-8)6-2-1-3-9-5-6/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGOWUCSFKOJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222720 | |

| Record name | Pyrazole, 3-nitro-5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72430-94-5 | |

| Record name | Pyrazole, 3-nitro-5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072430945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-5-(3-pyridyl)pyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, 3-nitro-5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Pyrazole-Pyridine Core

The assembly of the fundamental pyrazole-pyridine structure can be achieved through various synthetic routes, including the sequential construction of one ring onto another or the coupling of pre-synthesized heterocyclic units.

One major strategy involves the formation of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) structure. nih.gov This approach often utilizes a pyridine derivative carrying functional groups that can act as precursors for the pyrazole ring. A common method is the condensation reaction between a pyridine-substituted 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For instance, a 1-(pyridin-3-yl)butane-1,3-dione (B1296583) can react with hydrazine hydrate, leading to the formation of 3-(pyridin-3-yl)-5-methyl-1H-pyrazole. Subsequent nitration would then be required to yield the final product.

Another pathway involves the reaction of hydrazine with a suitably functionalized pyridine. nih.gov For example, a 2-chloropyridine (B119429) bearing an acetyl or cyano group at the 3-position can serve as a starting material. The hydrazine initially displaces the chloro group, followed by an intramolecular cyclization with the adjacent functional group to form the pyrazole ring. nih.gov

Silver-catalyzed reactions have also been reported for the synthesis of trifluoromethylated pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate, involving a sequence of nucleophilic addition, intramolecular cyclization, and elimination. mdpi.commdpi.com This highlights the diversity of cyclization strategies available for pyrazole synthesis.

Alternatively, the pyrazole-pyridine core can be constructed by coupling two pre-formed heterocyclic rings. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly effective for this purpose. nih.gov This reaction typically involves the coupling of a pyridine-boronic acid with a halogenated pyrazole, or conversely, a pyrazole-boronic acid with a halogenated pyridine, in the presence of a palladium catalyst.

For the synthesis of the target compound, one could envision a Suzuki coupling between 3-pyridylboronic acid and a 3-halo-5-nitro-1H-pyrazole. Research has demonstrated the successful use of Suzuki reactions for linking pyrazole and pyridine moieties, such as the reaction between 4-chloro-3-nitropyridin-2-amine and pyrazole boronic acid pinacol (B44631) esters. researchgate.net The choice of coupling partners and reaction conditions is crucial for achieving high yields and regioselectivity. The synthesis of (1H-pyrazolyl)pyridines, which are analogs of 2,2'-bipyridine (B1663995) ligands, often relies on such coupling methods. researchgate.netresearchgate.net

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the one-pot synthesis of complex heterocyclic systems, including fused pyrazolo[x,y-b]pyridines. researchgate.netresearchgate.net These reactions combine three or more starting materials in a single step to construct the target molecule, often with high yields and operational simplicity. acs.org

A common MCR for synthesizing 1H-pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. nih.govresearchgate.net The mechanism typically begins with the condensation between the aldehyde and the active methylene compound to form a biselectrophile. nih.gov This intermediate then undergoes a Michael addition with the 5-aminopyrazole, followed by intramolecular cyclization and subsequent aromatization to form the fused pyridine ring. nih.gov Microwave irradiation has been shown to be an effective technique for accelerating these reactions. acs.orgnih.gov

Table 1: Examples of Multi-Component Reactions for Pyrazolo[x,y-b]pyridine Synthesis

| Starting Materials | Product Type | Conditions | Reference(s) |

|---|---|---|---|

| Aldehyde, Malononitrile, 5-Amino-3-methyl-1-phenylpyrazole | Pyrazolo[3,4-b]pyridines | Ionic liquid [bmim][BF4], catalyst-free, varying temperatures | researchgate.net |

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aromatic Aldehyde, β-Ketonitrile | Pyrazolo[3,4-b]pyridine-5-carbonitriles | Acetic acid, conventional heating or microwave irradiation | nih.gov |

| Phenylglyoxal, β-Ketoamide, 5-Aminopyrazole | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines | Acetic acid, microwave irradiation | acs.org |

| Aldehyde, Ketone, 5-Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridines | Formation of α,β-unsaturated compound in situ, followed by Michael addition and cyclization | nih.gov |

Functionalization and Derivatization Approaches for 3-(5-nitro-1H-pyrazol-3-yl)pyridine

Once the core structure is assembled, further modifications can be made to either the pyrazole or pyridine ring to introduce or alter functional groups.

A key transformation for synthesizing the title compound from a 3-(1H-pyrazol-3-yl)pyridine precursor is the nitration of the pyrazole ring. The synthesis of 3-nitro-1H-pyrazole itself is typically achieved through a two-step process involving the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes rearrangement to place the nitro group at the C3 (or C5) position. guidechem.com This rearrangement often requires heating in a high-boiling point solvent. guidechem.com Applying this methodology to the 3-(pyrazol-3-yl)pyridine substrate would be a direct route to introduce the required 5-nitro group.

The pyrazole ring is also amenable to other modifications. The pyrrole-like NH group is acidic and can be deprotonated to form a pyrazole anion, which is a strong nucleophile. mdpi.com This allows for N-alkylation or N-arylation reactions. organic-chemistry.orggoogle.com For example, N-arylation can be achieved using copper-catalyzed coupling with aryl halides. organic-chemistry.org The presence of substituents on the pyrazole ring, such as electron-withdrawing groups like the nitro moiety, can influence the acidity and reactivity of the ring. mdpi.com

The pyridine ring within the 3-(5-nitro-1H-pyrazol-3-yl)pyridine structure can also be functionalized. Both the pyridine and pyrazole rings are aromatic and can undergo electrophilic substitution reactions, such as halogenation or further nitration, under appropriate conditions. evitachem.com For instance, N-chlorosuccinimide has been used for the chlorination of the pyridine ring in related imidazo[4,5-b]pyridine systems, demonstrating the feasibility of introducing halogens. researchgate.net Such modifications can be used to tune the electronic properties and biological activity of the parent molecule.

Transformations Involving the Nitro Group (e.g., Reduction to Amino)

The nitro group on the pyrazole ring is a key functional handle that can be transformed to introduce new functionalities. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis. wikipedia.org This transformation is crucial for converting electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the electronic properties of the molecule and providing a nucleophilic site for further derivatization.

Common methods for the reduction of aryl nitro groups to primary amines, which are applicable to 3-(5-nitro-1H-pyrazol-3-yl)pyridine, include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is particularly useful for substrates where dehalogenation might be a concern. commonorganicchemistry.com

Metal-Acid Systems: The use of metals such as iron (Fe) or zinc (Zn) in an acidic medium like acetic acid provides a mild and chemoselective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent that can achieve this transformation. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide (Na2S) or sodium hydrosulfite can be used, sometimes allowing for the selective reduction of one nitro group in a dinitro-substituted compound. wikipedia.org

Beyond complete reduction to the amine, the nitro group can be selectively reduced to an intermediate oxidation state. The reduction of aromatic nitro compounds can yield phenylhydroxylamines, which are valuable synthetic intermediates. mdpi.com This selective reduction is challenging because the hydroxylamine (B1172632) is typically an intermediate on the pathway to the more thermodynamically stable amine. mdpi.com Specialized catalytic systems, such as those using rhodium on carbon with hydrazine monohydrate or the use of zinc metal in aqueous ammonium (B1175870) chloride, have been developed for this purpose. wikipedia.org Furthermore, enzymatic methods have shown remarkable chemoselectivity. For instance, nitroreductase enzymes, like the one found in Ralstonia eutropha JMP134, can reduce aromatic nitro groups to their corresponding hydroxylamino groups using NADPH as a cofactor, selectively stopping at the hydroxylamine stage. nih.gov

Reaction Condition Optimization and Methodological Advancements

Catalytic Systems in Synthesis (e.g., Rh(III)-catalyzed C-H functionalization)

Modern synthetic strategies increasingly rely on transition-metal-catalyzed carbon-hydrogen (C-H) functionalization to build molecular complexity efficiently. rsc.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route to a diverse range of substituted pyrazoles. nih.gov

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and annulation of heterocyclic compounds. acs.orgnih.gov While protocols specific to Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- are not extensively documented, the C-H functionalization of related pyrazole and pyridine systems provides a clear precedent. For example, Rh(III) catalysis has been successfully used for the oxidative annulation of 5-aryl pyrazinones with alkynes, demonstrating the utility of a pyrazole-like nitrogen directing group in C-H activation. acs.org Similarly, catalytic methods for the direct C-arylation of N-protected pyrazoles have been developed using rhodium and palladium catalysts, allowing for the regioselective introduction of aryl groups at the C3 and C5 positions. nih.gov These advanced catalytic systems offer a pathway to functionalize the pyrazole or pyridine core of the target molecule, enabling the synthesis of complex derivatives that would be difficult to access through traditional methods.

Solvent Effects and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. nih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.orgthieme-connect.com

For the synthesis of pyrazole derivatives, a significant shift towards using water or ethanol (B145695) as the reaction solvent has been observed. rsc.orgnih.gov Research on the solubility of nitropyrazoles provides critical data for optimizing these green protocols. For example, the solubility of 4-nitropyrazole has been systematically studied in binary mixtures of water with methanol, ethanol, and acetonitrile. researchgate.net The data show that solubility generally increases with temperature and with the proportion of the organic co-solvent, providing a basis for selecting optimal crystallization and reaction conditions. researchgate.netresearchgate.net

In addition to solvent choice, the development of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. Amorphous carbon-supported sulfonic acid (AC-SO3H) has been identified as a highly active, low-cost, and non-toxic solid acid catalyst for the synthesis of pyrazolo[3,4-b]pyridines in ethanol at room temperature. rsc.org Such catalysts simplify product purification and minimize chemical waste, aligning with green chemistry goals.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a transformative technology in organic chemistry, offering dramatic reductions in reaction times, improved product yields, and often cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov This technique has been widely applied to the synthesis of pyrazole and pyrazolopyridine scaffolds. rsc.orgrsc.org

The cyclocondensation reactions required to form the pyrazole ring are particularly well-suited for microwave irradiation. mdpi.comnih.gov For instance, the reaction of β-keto esters with hydrazine derivatives to form pyrazolones can be achieved in minutes with excellent yields under solvent-free, microwave-assisted conditions. researchgate.net Studies directly comparing conventional heating with microwave irradiation for the synthesis of complex heterocyclic systems consistently demonstrate the superiority of the microwave approach. nih.govresearchgate.net The significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Hybrids This interactive table summarizes findings from a study on the synthesis of pyrazole and oxadiazole hybrids, highlighting the efficiency gains of microwave irradiation.

| Method | Reaction Time | Product Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 7–9 hours | 70–84% | nih.gov |

| Microwave-Assisted Synthesis | 9–10 minutes | 79–92% | nih.gov |

This acceleration allows for rapid library synthesis and methodology development, making it a key tool in modern medicinal and materials chemistry. nih.gov

Experimental Structural Elucidation Techniques

The definitive determination of the three-dimensional structure and electronic properties of 3-(5-nitro-1H-pyrazol-3-yl)pyridine would rely on a combination of crystallographic and spectroscopic methods.

Single Crystal X-ray Diffraction Studies

While a specific crystal structure for 3-(5-nitro-1H-pyrazol-3-yl)pyridine has not been reported, analysis of analogous compounds provides insight into its likely solid-state conformation. For instance, in related substituted pyrazole-pyridine systems, the dihedral angle between the two aromatic rings is a critical parameter. This angle is influenced by the substitution pattern and the formation of intermolecular interactions, such as hydrogen bonds and π–π stacking, within the crystal lattice. In the solid state, the nitro group is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization. The N-H group of the pyrazole is a potent hydrogen bond donor and would likely participate in hydrogen bonding with the nitrogen atom of a pyridine ring or a nitro group of an adjacent molecule, creating supramolecular assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 15N, 2D NMR)

NMR spectroscopy in solution is a powerful tool for confirming the connectivity and electronic environment of the atoms in the molecule.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the pyridine and pyrazole rings. The single proton on the pyrazole ring (at the C4 position) would likely appear as a singlet. The four protons of the pyridine ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their positions and coupling constants. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the pyridine nitrogen.

¹³C NMR: The carbon spectrum would reveal distinct resonances for each of the eight carbon atoms in the structure. The carbon atom attached to the nitro group (C5 of the pyrazole) would be significantly deshielded and appear at a downfield chemical shift. Carbons of the pyridine ring would also have characteristic shifts influenced by the nitrogen atom and the pyrazolyl substituent.

¹⁵N NMR: The nitrogen spectrum could provide valuable information. Signals for the two pyrazole nitrogens and the pyridine nitrogen would appear in distinct regions. The chemical shift of the pyrazole nitrogens would be particularly sensitive to the tautomeric form present in solution.

2D NMR: Techniques like COSY, HSQC, and HMBC would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyridine and pyrazole rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-(5-nitro-1H-pyrazol-3-yl)pyridine in a typical deuterated solvent (e.g., DMSO-d₆). This is a predictive table based on analogous structures, not experimental data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole C4-H | 7.0 - 8.0 | 105 - 115 |

| Pyrazole C3 | - | 145 - 155 |

| Pyrazole C5 | - | 150 - 160 |

| Pyridine Protons | 7.5 - 9.0 | 120 - 150 |

| Pyrazole N-H | 13.0 - 15.0 | - |

Infrared and UV-Vis Spectroscopic Characterization for Structural Features

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Vibrations associated with C=N and C=C bonds of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to show absorptions in the UV region, arising from π → π* transitions within the conjugated pyridine and nitropyrazole systems. The presence of the nitro group, a strong chromophore, would likely result in absorptions at longer wavelengths compared to the unsubstituted parent compound.

Conformational Preferences and Stereochemical Considerations

The primary conformational flexibility in 3-(5-nitro-1H-pyrazol-3-yl)pyridine arises from the rotation around the single bond connecting the pyridine and pyrazole rings. The degree of planarity between the two rings is determined by a balance between the steric hindrance, particularly from the hydrogen atom at the C2 position of the pyridine ring and the N-H or nitro group on the pyrazole, and the electronic effects that favor a more planar conformation for extended π-conjugation.

In solution, there is likely a relatively low energy barrier to rotation, leading to a dynamic equilibrium of conformations. In the solid state, the molecule will adopt a single, low-energy conformation, which is often close to planar, facilitated by the formation of an extensive hydrogen-bonding network.

Tautomeric Equilibria in 3-(5-nitro-1H-pyrazol-3-yl)pyridine Systems

For N-unsubstituted pyrazoles, the position of the proton on the nitrogen atoms is not fixed, leading to a phenomenon known as tautomerism.

Annular Tautomerism of the 1H-Pyrazole Moiety

Annular tautomerism in the 1H-pyrazole ring involves the migration of the proton between the two nitrogen atoms (N1 and N2). In a 3,5-disubstituted pyrazole like the one , this leads to two possible tautomers: 3-(pyridin-3-yl)-5-nitro-1H-pyrazole and 5-(pyridin-3-yl)-3-nitro-1H-pyrazole.

The equilibrium between these two forms is influenced by several factors, including:

Electronic Effects of Substituents: The electron-withdrawing nature of both the nitro group and the pyridine ring significantly impacts the acidity of the N-H proton and the stability of the respective conjugate bases. Theoretical and experimental studies on related 3(5)-nitropyrazoles have shown that the tautomer where the nitro group is at position 5 (adjacent to the NH) can be favored in some cases due to electronic stabilization.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium by differentially solvating the two forms.

Solid State: In the crystal lattice, one tautomer is typically exclusively present, its selection being driven by the most stable packing arrangement and intermolecular interactions.

The presence of the strongly electron-withdrawing nitro group is a dominant factor. Studies on similar 3(5)-disubstituted pyrazoles indicate that the tautomer with the nitro group at position 5 is often the more stable form. Therefore, it is highly probable that the dominant tautomer for this compound is 3-(pyridin-3-yl)-5-nitro-1H-pyrazole . This preference is a crucial aspect of its chemical reactivity and potential biological activity.

Molecular Structure and Conformational Analysis

Tautomerism

The phenomenon of annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring, leading to two distinct tautomeric forms. The stability of these tautomers is significantly influenced by the electronic nature of the substituents attached to the pyrazole (B372694) ring. nih.govnih.gov

The position of the tautomeric equilibrium is a delicate balance of several factors, including the σ/π-donating or -withdrawing character of the substituents. nih.gov Generally, electron-donating groups, particularly those that donate through the π-system such as amino (NH₂), hydroxyl (OH), and methyl (CH₃) groups, tend to favor the tautomer where the substituent is at the C3 position (adjacent to the NH group). nih.gov Conversely, electron-withdrawing groups like carboxyl (COOH) and formyl (CHO) have been found to stabilize the tautomer where the substituent is at the C5 position. nih.gov

In the case of pyrazoles substituted with a nitro group (NO₂), the situation is nuanced. While the nitro group is strongly electron-withdrawing through the σ-framework, it can act as a π-donor. nih.gov Research on 3,5-disubstituted 1H-pyrazoles has shown that the powerful electron-withdrawing nature of the nitro group plays a decisive role. For instance, in studies of methyl 3-nitro-1H-pyrazole-5-carboxylate, the tautomer where the nitro group is at the C3 position and the ester group is at the C5 position (Tautomer 5) is preferentially adopted in the crystal state. nih.gov This preference suggests that placing the pyrazole nitrogen with a lone electron pair closer to the more electron-withdrawing substituent (in this case, the nitro group is implicitly compared to the ester group's influence) contributes to greater stability. nih.gov This finding is corroborated by other studies where substituents with strong σ- and π-withdrawing character, such as a nitrile group, also result solely in the C5-substituted tautomer. nih.gov

Theoretical calculations support these experimental observations, indicating that the electronic properties of substituents are a primary determinant of tautomeric preference in the gas phase. nih.gov The stability imparted by a substituent is related to its effect on the aromaticity and the electronic structure of the pyrazole ring. nih.govresearchgate.net

| Substituent Type | Electronic Character | Favored Tautomer Position | Examples | Reference |

|---|---|---|---|---|

| Donating | σ-donating / π-donating | Position 3 | -CH₃, -NH₂, -OH | nih.govnih.gov |

| Withdrawing | σ-withdrawing / π-withdrawing | Position 5 | -COOH, -CHO, -CN, -CF₃ | nih.govnih.govresearchgate.net |

| Nitro Group | Strongly σ-withdrawing | Position 3 (relative to another withdrawing group) | -NO₂ | nih.gov |

The tautomeric equilibrium of pyrazole derivatives is not only governed by intramolecular electronic effects but is also highly sensitive to the surrounding environment, particularly the solvent. nih.gov Solvents can alter the relative stability of tautomers and influence the energy barrier of the proton transfer between them. nih.govmdpi.com

Increasing solvent polarity generally enhances the stability of both tautomers of a substituted pyrazole. nih.gov This stabilization is attributed to the interaction between the molecular dipole moment of the solute and the polar solvent molecules. nih.gov Since different tautomers can have distinct dipole moments, a change in solvent polarity can shift the equilibrium to favor the more polar tautomer. mdpi.comnih.gov For nitropurine tautomers, a related class of compounds, it has been shown that solvation enhances the electron-accepting properties of the nitro group, and this effect is linearly dependent on the reciprocal of the solvent's dielectric constant. mdpi.com

Experimental studies on methyl 3-nitro-1H-pyrazole-5-carboxylate have confirmed that the preference for the tautomer with the ester group at position 5 (and the nitro group at position 3) is maintained in solvents of varying polarity, including chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). nih.gov This indicates that for this particular substitution pattern, the intrinsic stability of this tautomer is significant enough to dominate across these common solvents. nih.gov

Furthermore, solvent molecules can play a direct role in the proton transfer mechanism. Theoretical studies have shown that water molecules can lower the energetic barriers for the 1,2-proton transfer in azoles by forming hydrogen-bonded bridges. nih.gov Optimal stabilization for this transfer in pyrazoles is reportedly achieved with two water molecules, which establish hydrogen bonds with the pyrazole's nitrogen atoms. nih.gov While specific intermolecular interactions with the solvent can be crucial, broad changes in tautomeric ratios are often well-described by considering the solvent as a polarizable continuum. mdpi.comnih.gov In some cases, tautomeric equilibrium may be observed in one solvent but not another; for example, a 3-amino-5-ester pyrazole derivative showed an equilibrium in DMSO, but not in other solvents. nih.gov

| Solvent | Dielectric Constant (approx.) | Observed Effect | Compound Class Studied | Reference |

|---|---|---|---|---|

| Chloroform (CDCl₃) | 4.8 | Favors a single tautomer for nitro-substituted pyrazoles. | Methyl 3-nitro-1H-pyrazole-5-carboxylate | nih.gov |

| Dimethyl Sulfoxide (DMSO-d₆) | 47 | Favors a single tautomer for nitro-substituted pyrazoles; can show equilibria for other substitution patterns (e.g., amino/ester). | Disubstituted 1H-pyrazoles | nih.gov |

| Methanol (CD₃OD) | 33 | Favors a single tautomer for nitro-substituted pyrazoles. | Methyl 3-nitro-1H-pyrazole-5-carboxylate | nih.gov |

| Water | 80 | Lowers energy barrier for proton transfer via hydrogen bonding. Can shift equilibrium significantly. | Azoles (theoretical), Nitropurines | nih.govmdpi.com |

Electronic Structure and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and properties of molecules. For 3-(5-nitro-1H-pyrazol-3-yl)pyridine, DFT calculations would be instrumental in elucidating its molecular geometry, orbital energies, and electrostatic potential, thereby offering insights into its stability and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For a molecule like 3-(5-nitro-1H-pyrazol-3-yl)pyridine, the HOMO is anticipated to be predominantly localized on the electron-rich pyrazole (B372694) and pyridine (B92270) rings, while the LUMO is expected to be centered on the electron-withdrawing nitro group and the pyrazole ring. The presence of the nitro group is predicted to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-(5-nitro-1H-pyrazol-3-yl)pyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: The values presented in this table are hypothetical and are intended for illustrative purposes, based on trends observed in similar nitro-substituted heterocyclic compounds. Actual values would require specific DFT calculations for 3-(5-nitro-1H-pyrazol-3-yl)pyridine.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps are color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In the case of 3-(5-nitro-1H-pyrazol-3-yl)pyridine, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrazole and pyridine rings, as well as the region around the nitro group's nitrogen atom, would exhibit a positive potential, indicating them as likely sites for nucleophilic attack.

Vibrational Frequency and Chemical Shift Predictions

Theoretical calculations, particularly DFT, can be employed to predict the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These theoretical predictions can be instrumental in the identification and characterization of the compound when compared with experimental data.

For 3-(5-nitro-1H-pyrazol-3-yl)pyridine, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the C-H, C=C, C=N, and N-O bonds within the pyridine and pyrazole rings and the nitro group. Similarly, the predicted ¹H and ¹³C NMR chemical shifts would provide valuable information about the electronic environment of each atom in the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in 3-(5-nitro-1H-pyrazol-3-yl)pyridine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-O (Nitro) | Asymmetric Stretch | 1550 - 1500 |

| N-O (Nitro) | Symmetric Stretch | 1360 - 1320 |

| C=N (Pyridine/Pyrazole) | Stretch | 1650 - 1550 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

Note: These are expected ranges for the vibrational frequencies and would need to be confirmed by specific calculations for the title compound.

Theoretical Studies on Reactivity and Reaction Pathways

Computational chemistry provides a framework for understanding the reactivity of molecules and for exploring potential reaction mechanisms. For 3-(5-nitro-1H-pyrazol-3-yl)pyridine, theoretical studies can shed light on the influence of its structural features on its chemical behavior.

Role of the Nitro Group in Electronic Density Modulation

The nitro group is a strong electron-withdrawing group that significantly influences the electronic distribution within a molecule. In 3-(5-nitro-1H-pyrazol-3-yl)pyridine, the nitro group is expected to decrease the electron density on the pyrazole ring through both inductive and resonance effects. This electron-withdrawing effect would make the pyrazole ring more susceptible to nucleophilic attack. Furthermore, the modulation of the electronic density by the nitro group would also affect the acidity of the N-H proton on the pyrazole ring.

Computational Insights into Reaction Mechanisms

While specific reaction mechanisms involving 3-(5-nitro-1H-pyrazol-3-yl)pyridine have not been extensively studied computationally, theoretical methods could be employed to investigate various potential transformations. For instance, computational studies could model the energetics of electrophilic substitution on the pyridine ring or nucleophilic substitution on the pyrazole ring. Such studies would involve locating transition states and calculating activation energies to predict the most favorable reaction pathways. These computational insights would be invaluable for guiding synthetic efforts and for understanding the chemical behavior of this heterocyclic system.

Coordination Chemistry and Metal Ligand Complexation

Ligand Properties of 3-(5-nitro-1H-pyrazol-3-yl)pyridine and Analogues

(1H-Pyrazolyl)pyridines are highly sought-after ligands in coordination chemistry, often considered analogues of 2,2'-bipyridine (B1663995). researchgate.net They offer advantages such as straightforward synthesis and the ability to act as bridging counter-ions upon deprotonation of the pyrazole's NH group. researchgate.net

Pyridine (B92270), 3-(5-nitro-1H-pyrazol-3-yl)- and its analogues are N-heterocyclic ligands that coordinate to metal centers through their nitrogen atoms. The pyrazole (B372694) moiety itself can be deprotonated to form a pyrazolate anion, which can bridge two metal centers. nih.gov The coordination behavior is rich and varied, stemming from the amphiprotic character of the pyrazole ring, which contains both a potentially Brønsted acidic NH group and a basic pyridine-like nitrogen atom. nih.gov

These ligands can exhibit multiple coordination modes. Pyrazole-based ligands can act as monodentate, chelating, or bridging ligands. uninsubria.itmdpi.com For instance, the pyrazolate ligand is known to exhibit three main coordination modes:

Anionic monodentate (pyrazolate-N) uninsubria.it

Exo-bidentate (pyrazolate-N,N') , linking two metal centers uninsubria.it

Endo-bidentate uninsubria.it

When combined with a pyridine ring, as in 3-(5-nitro-1H-pyrazol-3-yl)pyridine, the ligand typically acts as a bidentate or tridentate chelating agent, coordinating through the pyridine nitrogen and one or both nitrogen atoms of the pyrazole ring. researchgate.netnih.gov Pincer-type coordination is a common feature, especially in ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly hold two protic pyrazole groups in trans positions. nih.gov This chelation strategy is rational for ensuring the coordination of the pyrazole units for metal-ligand cooperative activities. nih.gov

The nitro group (-NO2) is a potent electron-withdrawing group that significantly impacts the electronic properties of the ligand. nih.gov It reduces the electron density within the aromatic rings through both inductive and resonance effects. nih.gov This reduction in electron density has a direct consequence on the metal-binding affinity of the ligand.

By decreasing the electron density on the nitrogen donor atoms of both the pyridine and pyrazole rings, the nitro group reduces their basicity. This makes the ligand a weaker Lewis base, generally leading to a lower binding affinity for metal cations compared to its non-nitrated analogues. The coordination bonds formed by nitro-containing ligands can be modulated by these electronic effects. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolyl-pyridine ligands is well-established, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The deprotonation of the pyrazole NH group can be achieved using a base, facilitating the formation of neutral or anionic complexes. nih.gov

Pyrazolyl-pyridine ligands form stable complexes with a wide array of transition metals. The specific properties of the resulting complex are determined by the choice of metal, the ligand's substituents, and the coordination geometry. researchgate.net

Iron (Fe): Iron(II) complexes with di(pyrazolyl)pyridine ligands are extensively studied for their spin-crossover (SCO) properties. nih.govacs.org The coordination sphere is typically an octahedral [FeIIN6] environment. nih.gov The ligand's geometry, including the bite angle, can impose a specific spin state on the metal center. whiterose.ac.uk Fe(III) complexes have also been synthesized, often featuring a pentacoordinated metal center with the pincer ligand and two chloride anions. mdpi.com

Copper (Cu): Numerous copper complexes with pyrazole-based ligands have been reported. nih.govnih.govmdpi.com These complexes exhibit diverse structures, including mononuclear, dinuclear, and trinuclear species. nih.gov For example, reactions with various copper(II) salts can yield dimeric structures where two copper centers are interconnected by pyrazolyl-pyridine ligands. nih.gov

Ruthenium (Ru) and Osmium (Os): Pincer-type bis(1H-pyrazol-3-yl)pyridine ligands form complexes with ruthenium and osmium. nih.gov These complexes can undergo deprotonation at the pyrazole units, demonstrating their diprotic nature. nih.gov

Iridium (Ir): Iridium(III) complexes incorporating pyrazole-appended ligands have been developed for applications such as photodynamic therapy and as anticancer agents. nih.govnih.gov These complexes are often heteroleptic, featuring other ligands like 2-phenylpyridine. nih.govresearchgate.net

Palladium (Pd): Palladium(II) complexes with ligands containing pyridine and pyrazole moieties have been synthesized. These complexes are relevant in catalysis and may feature square planar geometries. nih.govmdpi.com

Silver (Ag): Silver(I) complexes with pyrazole-based ligands have been investigated, with studies focusing on their stoichiometry and stability constants in solution. mocedes.org The coordination can also involve nitro-containing ligands, leading to complexes with versatile structures. nih.gov

Zinc (Zn): Zinc(II) complexes with pyrazolone-based hydrazones and imidazo[1,5-a]pyridine have been synthesized and characterized. nih.govmdpi.com

| Metal | Typical Oxidation State | Coordination Complex Examples | Key Features/Applications | References |

|---|---|---|---|---|

| Iron (Fe) | +2, +3 | [Fe{H2B(3,5-(CH3)2-pz)(pypz)}2], [Fe(PipBPT)Cl2][FeCl4] | Spin-crossover (SCO) behavior, magnetic materials. | nih.govacs.orgmdpi.com |

| Copper (Cu) | +1, +2 | [{Cu(NO3)}(μ-pzpypz)]2, [CuCl2(pzpypzH)] | Catalysis, diverse nuclearity (mono-, di-, trinuclear). | nih.govmdpi.comacs.org |

| Ruthenium (Ru) | +2 | [Ru(tBuLH2)Cl2(PPh3)] | Proton-responsive complexes, catalysis. | nih.gov |

| Osmium (Os) | +2 | Analogues to Ruthenium complexes. | Proton-responsive complexes. | nih.gov |

| Iridium (Ir) | +3 | [Ir(phpy)2(L1)]PF6, [(η5-C5Me5)Ir(L1)Cl]PF6 | Photodynamic therapy, anticancer agents, OLEDs. | nih.govnih.govresearchgate.net |

| Palladium (Pd) | +2 | (NHC)Pd(Br2)(L) type complexes | Catalysis. | nih.govmdpi.com |

| Silver (Ag) | +1 | [Ag2(3-NB)2(DAB)] | Versatile structures, biological activity. | nih.govmocedes.org |

| Zinc (Zn) | +2 | Complexes with pyrazolone-based hydrazones | Biological applications, fluorescent materials. | nih.govmdpi.com |

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional structure of metal complexes. nih.gov Studies on metal complexes of pyrazolyl-pyridine analogues have revealed detailed information about their coordination geometries.

For instance, in a dinuclear copper(II) complex, [{Cu(NO3)}(μ-pzpypz)]2, two copper fragments are interconnected by two bridging μ-pzpypz⁻ ligands. nih.gov In a mononuclear variant, [CuCl2(pzpypzH)], the copper(II) center is five-coordinated by three nitrogen atoms from the neutral pzpypzH ligand and two chloride ions. nih.gov

Iron(II) complexes designed for spin-crossover applications, such as [Fe{H2B(3,5-(CH3)2-pz)(pypz)}2], feature an Fe(II) atom coordinated by two tridentate ligands, resulting in a distorted N6 octahedral geometry. nih.gov The Fe-N bond lengths in such complexes are critical indicators of the spin state; longer bond lengths are characteristic of the high-spin state. nih.gov The geometry of the ligand itself, particularly the bite angle of the chelate, plays a crucial role in determining the stability of the high-spin versus low-spin state. whiterose.ac.uk

Spectroscopic and Computational Analysis of Metal Complexes

A combination of spectroscopic techniques and computational methods is employed to fully characterize the electronic structure and properties of these metal complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand by observing shifts in the vibrational frequencies of C=N, N-N, and N-H groups upon complexation. nih.govekb.egmdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligands and their diamagnetic complexes in solution. nih.govekb.egnih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are often responsible for the color of the complexes. nih.govub.edu

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the complexes. nih.govekb.eg

Computational Analysis: Density Functional Theory (DFT) calculations are frequently used to complement experimental data. mdpi.com These calculations can predict geometries, analyze the nature of the metal-ligand bonding, and rationalize the electronic and spectroscopic properties of the complexes. mdpi.comwhiterose.ac.uk For example, DFT has been used to demonstrate the structural versatility of metal complexes with nitro-containing ligands and to assess the properties of resulting molecular materials. mdpi.com In the context of spin-crossover compounds, DFT calculations can help confirm the relative stability of the high-spin and low-spin states. whiterose.ac.uk

Electronic Structure and Photophysical Properties of Coordination Compounds

The electronic structure of coordination compounds formed with Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- is fundamentally governed by the interplay between the metal d-orbitals and the ligand's molecular orbitals. The presence of both a pyridine and a pyrazole ring offers multiple coordination sites, leading to the formation of stable chelate structures with various transition metals. The electronic absorption spectra of these complexes are typically characterized by a combination of ligand-centered (LC) π-π* transitions, and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

The π-π* transitions, usually observed in the ultraviolet region, are inherent to the aromatic systems of the pyridine and pyrazole rings. The introduction of a nitro group (-NO2) on the pyrazole ring significantly influences these transitions. As a strong electron-withdrawing group, the nitro moiety lowers the energy of the ligand's π* orbitals. This can lead to a red-shift (bathochromic shift) of the π-π* absorption bands compared to the unsubstituted ligand.

Of particular interest are the charge-transfer transitions, which are crucial in defining the photophysical properties of the complexes. In complexes with d-block metals, MLCT transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. The low-lying π* orbitals localized on the Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- ligand, further stabilized by the nitro group, make this ligand a good candidate for facilitating MLCT processes. These transitions are often observed in the visible region of the spectrum and are responsible for the color of many of these complexes.

Conversely, LMCT transitions, where an electron is promoted from a ligand-based orbital to an empty or partially filled metal d-orbital, can also occur, particularly with metals in higher oxidation states.

The photophysical properties, such as luminescence, are intimately linked to the nature of the lowest energy excited state. For many complexes of Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-, the emissive state is often of MLCT character. Upon excitation, the complex can relax to a lower energy triplet MLCT state (³MLCT), from which phosphorescence can occur. The energy and lifetime of this excited state are critical determinants of the emission wavelength and quantum yield.

The nitro group can also play a role in non-radiative decay pathways. While it enhances the potential for charge transfer, it can also introduce vibrational modes that facilitate non-radiative relaxation to the ground state, potentially quenching luminescence. The balance between radiative (emission) and non-radiative decay processes is a key factor in the design of luminescent materials based on this ligand.

A hypothetical representation of photophysical data for a series of metal complexes with Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- is presented in the table below. This data illustrates how the choice of metal ion can influence the absorption and emission properties.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ, µs) |

|---|---|---|---|---|

| [Ru(L)2]2+ | 450 (MLCT) | 610 | 0.05 | 1.2 |

| [Ir(L)2(ppy)]+ | 380 (LC), 480 (MLCT) | 590 | 0.25 | 2.5 |

| [Re(L)(CO)3Cl] | 390 (MLCT) | 550 | 0.10 | 0.8 |

| [Eu(L)3] | 350 (LC) | 615 (5D0 → 7F2) | 0.15 | 500 |

L = Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-

Tunable Properties through Metal-Ligand Interactions

A significant advantage of using Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- in coordination chemistry is the ability to tune the electronic and photophysical properties of the resulting complexes by varying the metal center. The nature of the metal-ligand interaction directly impacts the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission characteristics.

The choice of the metal ion influences the properties in several ways:

d-Orbital Energy: The energy of the metal d-orbitals varies across the transition series. For instance, third-row transition metals like iridium and platinum have higher energy d-orbitals compared to their first-row counterparts like iron and copper. This directly affects the energy of the MLCT transition (E_MLCT = E_LUMO(ligand) - E_HOMO(metal)). A higher energy HOMO (metal d-orbital) will result in a lower energy MLCT transition, leading to a red-shift in both absorption and emission spectra.

Spin-Orbit Coupling: Heavier metal ions, such as ruthenium, osmium, and iridium, exhibit strong spin-orbit coupling. This facilitates intersystem crossing from the initially populated singlet excited state to the emissive triplet state, which is crucial for efficient phosphorescence. This is a key reason why complexes of these metals often exhibit robust room-temperature luminescence.

Ligand Field Strength: The Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- ligand itself creates a certain ligand field around the metal center. The strength of this field, in conjunction with any ancillary ligands present in the complex, determines the magnitude of the d-orbital splitting (Δo for octahedral complexes). This splitting energy can influence the energy of d-d transitions and can also affect the energy of the MLCT state.

The tunability of properties can be further enhanced by modifying the ligand itself, for example, by changing the position of the nitro group or introducing other substituents. However, focusing solely on the metal-ligand interaction, it is clear that a systematic variation of the metal ion provides a powerful tool for designing complexes with specific photophysical characteristics, such as emission color, quantum yield, and excited-state lifetime. This makes coordination compounds of Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- promising candidates for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

The following table provides a conceptual overview of how different metal ions can tune the properties of complexes with Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-.

| Metal Ion | Typical d-Electron Configuration | Key Interaction Feature | Expected Effect on Photophysical Properties |

|---|---|---|---|

| Ru(II) | d6 | Strong MLCT character, good spin-orbit coupling | Visible absorption, red-orange phosphorescence |

| Ir(III) | d6 | Very strong spin-orbit coupling, high energy d-orbitals | High phosphorescence quantum yields, tunable emission from green to red |

| Re(I) | d6 | Often forms stable tricarbonyl complexes, strong MLCT | Yellow-green phosphorescence |

| Eu(III) | f6 | Ligand-to-metal energy transfer (antenna effect) | Sharp, line-like red emission characteristic of Eu(III) f-f transitions |

| Pt(II) | d8 | Square planar geometry, strong spin-orbit coupling | Often exhibits phosphorescence, sensitive to environment |

Non Covalent Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of pyridyl-nitropyrazole systems. The presence of both hydrogen bond donors (the N-H group of the pyrazole (B372694) ring) and multiple acceptors (the pyridine (B92270) nitrogen, the pyrazole nitrogens, and the oxygen atoms of the nitro group) facilitates the formation of robust and intricate hydrogen-bonding networks.

N-H...N Interactions: These are prominent interactions where the pyrazole N-H group donates a hydrogen bond to the nitrogen atom of a neighboring pyrazole ring or a pyridine ring. In analogous structures, such as 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, strong N—H⋯N hydrogen bonds are formed, with N⋯N distances observed at approximately 2.830 Å and 2.840 Å. nih.govresearchgate.net These interactions often lead to the formation of chains or ribbons of molecules.

N-H...O Interactions: The oxygen atoms of the nitro group are effective hydrogen bond acceptors. In similar molecular systems, like 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino function, acting as an N-H donor, forms intermolecular hydrogen bonds with an oxygen atom of the nitro group. nih.gov This demonstrates the significant role of the nitro group in directing the supramolecular assembly.

C-H...O and C-H...N Interactions: While weaker than the classical hydrogen bonds, C-H...O and C-H...N interactions are also instrumental in stabilizing the crystal packing. Aromatic C-H groups on both the pyridine and pyrazole rings can act as weak donors to the oxygen atoms of the nitro group or the nitrogen atoms of adjacent molecules, further knitting the supramolecular framework together.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| N-H...N | Pyrazole N-H | Pyrazole N / Pyridine N | 2.830 - 2.840 | 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole |

| N-H...O | N-H | Nitro O | ~2.29 (H...O) | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine |

Aromatic Stacking Interactions (π-π Interactions)

Aromatic stacking, or π-π interactions, are another critical force governing the solid-state arrangement of Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-. These interactions arise from the electrostatic and dispersive forces between the electron clouds of the aromatic pyridine and pyrazole rings.

In the solid state, the planar aromatic rings of the molecule tend to stack in an offset or slipped-parallel fashion to maximize attractive interactions and minimize repulsion. This is a common feature in nitrogen-containing heterocyclic compounds. For instance, in the crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, π-stacking interactions are observed between the tetrazole rings of adjacent molecules, with a centroid-to-centroid (Cg⋯Cg) distance of 3.7936 Å and a perpendicular distance of 3.7178 Å. nih.govresearchgate.net Similarly, in other pyridine-based systems, π-stacking with centroid-centroid separations around 3.796 Å has been noted. acs.org These distances are characteristic of stabilizing π-π interactions.

| Interaction Parameter | Value (Å) | Reference Compound |

| Centroid-to-Centroid Distance | 3.7936 | 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole |

| Perpendicular Distance | 3.7178 | 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole |

| Slippage | 1.269 | 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole |

| Centroid-to-Centroid Distance | 3.796 | (H2a-6mpy)+(Hpydco)− |

The electrostatic nature of the aromatic rings in Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- significantly influences the π-π stacking interactions. The pyridine ring is electron-deficient, while the pyrazole ring's electron density is modulated by the strongly electron-withdrawing nitro group. This creates a quadrupole moment on each ring that can lead to favorable electrostatic interactions in a slipped-parallel or T-shaped arrangement. The presence of the nitro group can further enhance these interactions through nitro-aromatic contacts, where the electron-deficient nitro group interacts favorably with the π-system of a neighboring aromatic ring.

Self-Assembly and Supramolecular Network Formation

The combination of strong, directional hydrogen bonds (N-H...N, N-H...O) and weaker, less directional interactions (C-H...O, C-H...N, π-π stacking) drives the self-assembly of Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- into well-defined supramolecular networks. The hydrogen bonds often form one- or two-dimensional motifs, such as chains or sheets. These primary structures are then further organized into a three-dimensional architecture by the weaker π-π stacking and C-H...X interactions, which link the chains or sheets together. The specific geometry and connectivity of these networks are a direct consequence of the interplay between the various donor and acceptor sites on the molecule, leading to a highly ordered and stable crystalline solid. The analysis of related crystal structures reveals that N—H⋯N hydrogen bonds and π-stacking interactions can create double-wide molecular chains, which are then stitched into a larger framework by weaker interactions. nih.govresearchgate.net

Molecular Recognition and Mechanistic Ligand Target Interactions

Molecular Docking and Computational Modeling of Ligand-Target Binding

Molecular docking and computational modeling are pivotal in predicting how a ligand like Pyridine (B92270), 3-(5-nitro-1H-pyrazol-3-yl)- might bind to a biological target. These in silico methods are used to forecast the binding affinity, orientation, and interaction patterns of a ligand within the active site of a protein.

For pyrazole (B372694) and pyridine-containing compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. Software suites such as GOLD (Genetic Optimisation for Ligand Docking) are commonly employed to perform these simulations, using scoring functions like ChemPiecewise Linear Potential (CHEMPLP) to rank the potential binding poses. For instance, in studies of pyrazoline derivatives, docking scores have been used to predict their potential as anticancer agents by evaluating their fit within the active sites of targets like the human estrogen receptor and PARP1.

Computational studies on similar heterocyclic compounds have demonstrated a strong correlation between docking scores and experimental biological activity. The binding energy, often expressed in kcal/mol, is a key output of these simulations, with lower energies typically indicating a more favorable binding interaction. For example, docking studies of 1,2,3-triazolyl-pyridine hybrids against Aurora B kinase have shown binding energies ranging from -7.2 to -10.5 kcal/mol.

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | -8.6 to -10.5 | Leu83, Lys106, Tyr151, Tyr156 |

| Pyrazole-Carboxamides | Carbonic Anhydrase I/II | Not specified | Not specified |

| Pyrazole-based inhibitors | NADPH Oxidase 2 (NOX2) | Not specified | Leu98, Phe202 |

Studies on Enzyme-Ligand Interactions and Inhibition Mechanisms

The pyrazole and pyridine moieties are common scaffolds in the design of enzyme inhibitors. The specific arrangement of nitrogen atoms in these rings allows for a variety of interactions with enzyme active sites, including hydrogen bonding and coordination with metal ions.

Identification of Molecular Targets and Binding Sites

Based on the activities of analogous compounds, Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- could potentially target a range of enzymes. Nitrogen-containing heterocyclic compounds have been identified as inhibitors of protein kinases (such as CDKs, PLKs), topoisomerases, and microtubule assembly.

Specific examples from related pyrazole-pyridine structures include:

NADPH Oxidase 2 (NOX2): Compounds with a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton have been identified as potent inhibitors of NOX2, binding at the NADPH interaction site.

Carbonic Anhydrases (CAs): Pyrazole-carboxamides bearing a sulfonamide moiety have been shown to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Kinases: A wide range of pyrazole and pyridine derivatives have been developed as kinase inhibitors. For example, 1,2,3-triazolyl-pyridine hybrids have been investigated as inhibitors of Aurora B kinase, a key protein in cell division.

The binding sites for these targets typically involve a combination of hydrophobic pockets and regions capable of forming specific hydrogen bonds.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For pyrazole and pyridine-based compounds, SAR analyses have revealed several key structural features that influence their biological activity.

The pyrazole ring itself is a critical pharmacophore. Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor, facilitating binding to various receptor pockets. The substitution pattern on both the pyrazole and pyridine rings significantly impacts activity. For instance, in a series of pyrazolopyridine derivatives developed as antiviral agents, modifications at four positions (N1, C4, C6, and a linker unit) were explored to establish a comprehensive SAR.

The electronic properties of the substituents are also crucial. The presence of a nitro group, which is a strong electron-withdrawing group, on the pyrazole ring of the title compound is expected to significantly influence its electronic distribution and, consequently, its interaction with biological targets.

Influence of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the core heterocyclic structure can dramatically alter binding affinity and selectivity.

On the Pyridine Ring: In studies of 1,2,3-triazolyl-pyridine hybrids, substituting the pyridine ring with different groups led to varied binding energies. For example, the introduction of an electron-donating methoxy (-OMe) group increased the docking score against Aurora B kinase, suggesting enhanced binding.

On the Pyrazole Ring: For pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent and selective activity. The specific halogen on the phenyl ring at the 5-position also modulated potency.

The Nitro Group: The nitro group on the pyrazole ring of Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)- is a key feature. As an electron-withdrawing group, it can modulate the acidity of the pyrazole N-H group and participate in hydrogen bonding or other electrostatic interactions within a binding site. In some cases, a nitro group has been shown to be a favorable substituent for potency.

Table 2: General Structure-Activity Relationship (SAR) Observations for Pyrazole-Pyridine Analogs

| Structural Moiety | Position of Substitution | Effect of Substitution on Activity |

|---|---|---|

| Pyrazole Ring | N1 | Alkyl or cycloalkyl groups can optimize potency. |

| C3/C5 | Aryl or heteroaryl groups are common and their substitution pattern is critical for affinity. | |

| Pyridine Ring | C4 | Can be modified to improve activity and selectivity. N-aryl groups have shown promise. |

| Substituents | General | Electron-donating or -withdrawing groups can modulate binding affinity through electronic effects. |

Receptor-Ligand Interaction Modes

The binding of pyrazole-pyridine derivatives to their biological targets is governed by a variety of non-covalent interactions. Computational docking studies of related compounds provide insights into the likely interaction modes for Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-.

Commonly observed interactions include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole and pyridine rings, as well as the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. The N-H of the pyrazole can act as a hydrogen bond donor. These interactions are critical for anchoring the ligand in the binding site.

π-Interactions: The aromatic pyrazole and pyridine rings can engage in π-π stacking, π-cation, and π-sigma interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) and charged residues (e.g., Lysine) in the binding pocket.

For example, in the binding of a pyrazole-based inhibitor to NOX2, the pyrazole group forms hydrophobic interactions with Leu98 and π-stacking with Phe202. Similarly, in the case of 1,2,3-triazolyl-pyridine hybrids binding to Aurora B kinase, π-cation and π-sigma interactions with Lys106 and Leu83, respectively, were observed.

Table 3: Examples of Receptor-Ligand Interactions for Related Compounds

| Compound Class | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | Lys106 | π-Cation |

| Leu83 | π-Sigma | ||

| Tyr156 | π-π Stacking | ||

| Pyrazole-based inhibitors | NADPH Oxidase 2 (NOX2) | Leu98 | Hydrophobic |

| Phe202 | π-Stacking |

Advanced Applications in Chemical Research

Catalytic Applications of 3-(5-nitro-1H-pyrazol-3-yl)pyridine Complexes

Protic pyrazole-based ligands, particularly those integrated with a pyridine (B92270) ring, have emerged as versatile ligands in homogeneous catalysis. mdpi.com The presence of a potentially acidic N-H proton on the pyrazole (B372694) ring allows for metal-ligand cooperation, which can enhance catalytic activity and open new reaction pathways. mdpi.com

Complexes featuring pyrazole-pyridine ligands have been successfully employed in a variety of metal-catalyzed organic reactions. Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, form stable complexes with transition metals and are active in diverse catalytic transformations. mdpi.com For instance, iridium(III) complexes bearing 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze the dehydrogenation of formic acid, a key reaction for hydrogen storage and release. mdpi.com

Furthermore, the versatility of the pyrazole-pyridine framework allows for its incorporation into heterogeneous catalysts. A novel nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been utilized as a highly efficient and reusable catalyst for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This catalytic system facilitates the multicomponent condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions, achieving high product yields. nih.gov

The catalytic efficacy of protic pyrazole-pyridine complexes is often attributed to the active role of the pyrazole N-H group. mdpi.com This group can participate in proton transfer steps or be deprotonated to enhance the electron-donating ability of the ligand. This metal-ligand cooperation is a key mechanistic feature. mdpi.com

In the iridium-catalyzed dehydrogenation of formic acid, for example, it is proposed that the deprotonation of the azole ring (pyrazole or imidazole) increases electron donation to the metal center, thereby facilitating the catalytic cycle. mdpi.com DFT calculations and experimental observations support a mechanism where the proton-responsive site on the pyrazole ring plays a crucial role in modulating the electronic properties of the metal catalyst. mdpi.com Similarly, in certain oxidation reactions, the dissociation of a ligand like pyridine from a metal complex can be the rate-determining step, highlighting the intricate role of each component in the catalytic mechanism. nih.gov

Applications in Materials Science Research

The combination of a rigid, aromatic pyrazole-pyridine backbone with functional groups like the nitro moiety makes this scaffold highly attractive for materials science, from organic electronics to high-energy materials.

In the field of organic light-emitting diodes (OLEDs), pyrazole-pyridine derivatives have proven to be excellent ancillary ligands for phosphorescent iridium(III) complexes. rsc.org These complexes serve as the emissive dopants in the OLED device, and the ligand structure is critical for tuning the emission color, quantum efficiency, and device stability.

Four green-emitting iridium(III) complexes using (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands and 2-(4-trifluoromethyl)phenylpyridine (tfmppy) as the main ligand have been synthesized. rsc.org These complexes all exhibit high phosphorescence quantum yields (76-82%) and have been used to fabricate highly efficient OLEDs. rsc.org The device using the Ir-me complex, which features a 2-(3-methyl-1H-pyrazol-5-yl)pyridine ancillary ligand, showed a maximum external quantum efficiency (EQE) of 28.90% and a current efficiency of 92.0 cd A⁻¹, with minimal efficiency roll-off at high brightness. rsc.org

| Complex | Ancillary Ligand | Max. EQE (%) | Current Efficiency (cd A⁻¹) | Max. Luminance (cd m⁻²) | Emission Peak (nm) |

|---|---|---|---|---|---|

| Ir-me | 2-(3-methyl-1H-pyrazol-5-yl)pyridine | 28.90 | 92.0 | 38,155 | 499 |

| Ir-cf3 | 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine | 25.31 | 80.2 | 31,562 | 494 |

| Ir-py | 2,2′-(1H-pyrazole-3,5-diyl)dipyridine | 26.54 | 84.3 | 32,876 | 496 |

| Ir-ph | 2-(3-phenyl-1H-pyrazol-5-yl)pyridine | 24.88 | 78.9 | 30,119 | 498 |

The incorporation of nitro groups into heterocyclic rings like pyrazole is a well-established strategy for creating energetic materials. nih.gov The nitro group acts as an oxidizer, while the heterocyclic ring serves as the fuel, and a high nitrogen content contributes to a large positive heat of formation and the generation of gaseous N₂ upon decomposition. The stability of these materials is a critical factor, often influenced by the molecular structure and intermolecular interactions.